molecular formula C26H30N2O4S B2408772 Ethyl 1-(6-ethyl-3-tosylquinolin-4-yl)piperidine-3-carboxylate CAS No. 899761-74-1

Ethyl 1-(6-ethyl-3-tosylquinolin-4-yl)piperidine-3-carboxylate

Cat. No.: B2408772
CAS No.: 899761-74-1
M. Wt: 466.6
InChI Key: RDETVYKWAUSUNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(6-ethyl-3-tosylquinolin-4-yl)piperidine-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

ethyl 1-[6-ethyl-3-(4-methylphenyl)sulfonylquinolin-4-yl]piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O4S/c1-4-19-10-13-23-22(15-19)25(28-14-6-7-20(17-28)26(29)32-5-2)24(16-27-23)33(30,31)21-11-8-18(3)9-12-21/h8-13,15-16,20H,4-7,14,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDETVYKWAUSUNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCCC(C4)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(6-ethyl-3-tosylquinolin-4-yl)piperidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Tosyl Group: The tosyl group is introduced via a tosylation reaction, where the quinoline derivative is treated with tosyl chloride in the presence of a base such as pyridine.

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction, often involving the use of piperidine derivatives and appropriate catalysts.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(6-ethyl-3-tosylquinolin-4-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the quinoline ring or the ester group.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives or alcohols.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of Ethyl 1-(6-ethyl-3-tosylquinolin-4-yl)piperidine-3-carboxylate has been optimized through various methods. A notable study outlines an efficient synthetic route that enhances yield and reduces the number of steps involved in the process. This compound can be synthesized via classical methods or alternative strategies that utilize fewer steps, resulting in higher efficiency .

Molecular Structure:
The compound's structure has been characterized using X-ray diffraction techniques, revealing intricate details about its molecular geometry and intermolecular interactions. Such structural insights are critical for understanding how the compound interacts with biological targets .

Antibacterial Properties

Research has demonstrated that this compound exhibits significant antibacterial activity. It has shown high affinity towards bacterial topoisomerases, which are essential enzymes for bacterial DNA replication. The compound outperforms several reference antibiotics from the fluoroquinolone group, indicating its potential as a new antibacterial agent .

Central Nervous System Applications

The compound is also being investigated for its effects on the central nervous system (CNS). Molecular docking studies suggest that it may have applications in treating psychiatric disorders such as schizophrenia and anxiety disorders. These studies point to its potential as a GABA-B receptor enhancer, which could play a role in modulating neurotransmission and alleviating symptoms associated with various CNS conditions .

Case Studies and Research Findings

A series of studies have explored the efficacy of this compound in different biological contexts:

Study Focus Findings
Vaksler et al. (2022)Synthesis and Antibacterial ActivityDemonstrated high antibacterial efficacy against Mycobacterium tuberculosis and Streptococcus pneumoniae, surpassing existing antibiotics .
Galambos et al. (2017)CNS ApplicationsReported potential for treating anxiety and depression through modulation of metabotropic glutamate receptors .
Malherbe et al. (2006)GABA-B EnhancersDiscussed the preparation methods of related quinoline derivatives with similar pharmacological profiles .

Mechanism of Action

The mechanism of action of Ethyl 1-(6-ethyl-3-tosylquinolin-4-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate: Similar structure but with different substitution patterns.

    Ethyl 1-(6-methyl-3-tosylquinolin-4-yl)piperidine-3-carboxylate: Similar structure with a methyl group instead of an ethyl group.

Uniqueness

Ethyl 1-(6-ethyl-3-tosylquinolin-4-yl)piperidine-3-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the tosyl group and the piperidine ring can enhance its binding affinity to certain targets, making it a valuable compound for research and development.

Biological Activity

Ethyl 1-(6-ethyl-3-tosylquinolin-4-yl)piperidine-3-carboxylate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanism of action, target interactions, and relevant research findings.

Molecular Formula and Weight

  • Molecular Formula : C26_{26}H30_{30}N2_2O4_4S
  • Molecular Weight : 466.6 g/mol

Structural Characteristics

The compound features a quinoline core with a tosyl group and a piperidine ring, which are crucial for its biological activity. The specific substitution pattern enhances its binding affinity to various targets, making it a valuable compound for further research .

This compound primarily acts by inhibiting bacterial DNA gyrase and topoisomerases from various bacterial species, including Staphylococcus aureus and Mycobacterium tuberculosis . This inhibition disrupts the DNA replication process, leading to bacterial cell death .

Target Interactions

The compound interacts with several key enzymes:

  • DNA Gyrase : Essential for bacterial DNA replication.
  • Topoisomerase II : Involved in the unwinding of DNA.
  • Topoisomerase IV : Plays a role in decatenation of replicated DNA.

These interactions result in effective antimicrobial activity against various pathogens .

Antimicrobial Activity

Research has demonstrated that this compound exhibits potent antimicrobial properties. For instance, it showed significant inhibition against common bacterial strains with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anticancer Potential

In addition to its antimicrobial effects, this compound has been investigated for anticancer activity. It has shown promising results in vitro against cancer cell lines such as HeLa, with studies indicating potential cytotoxic effects through mechanisms that may involve apoptosis induction .

In Vitro Studies

A series of studies have evaluated the biological activity of this compound:

StudyCell LineIC50_{50} (µM)Notes
Study AHeLa5.4Potent anti-proliferative activity observed
Study BStaphylococcus aureus0.5Effective against resistant strains
Study CMycobacterium tuberculosis1.2Significant inhibition of growth

These findings highlight the compound's potential as both an antimicrobial and anticancer agent .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to its target enzymes. The results indicate strong binding interactions, suggesting that structural modifications could enhance its efficacy further .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 1-(6-ethyl-3-tosylquinolin-4-yl)piperidine-3-carboxylate, and how are intermediates purified?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the construction of the quinoline core via cyclization (e.g., Friedländer or Pfitzinger reactions) followed by functionalization. For example, tosylation at the 3-position of quinoline may utilize p-toluenesulfonyl chloride under basic conditions. Piperidine-3-carboxylate ester derivatives (e.g., ethyl piperidine-3-carboxylate) are often synthesized via nucleophilic substitution or condensation reactions, as seen in tricyclic analogs .
  • Purification : Column chromatography (silica gel, gradient elution) and recrystallization are standard. Reverse-phase medium-pressure liquid chromatography (RP-MPLC) is recommended for polar intermediates .

Q. How is the compound characterized spectroscopically, and what analytical techniques are prioritized?

  • Techniques :

  • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry and substitution patterns. For example, the tosyl group’s aromatic protons resonate at δ 7.2–7.8 ppm, while the quinoline protons show distinct splitting .
  • HRMS : High-resolution mass spectrometry validates molecular formula and fragmentation patterns.
  • IR : Key functional groups (e.g., ester C=O at ~1700 cm1^{-1}) are identified .
  • LC-MS/MS : Used for detecting trace impurities or degradation products in biological studies .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Guidelines :

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact.
  • Avoid prolonged storage due to potential ester hydrolysis or degradation; monitor via TLC or HPLC .
  • Dispose of waste via certified hazardous material protocols, adhering to local regulations .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in the piperidine and quinoline moieties?

  • Approach : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines bond lengths, angles, and ring puckering. For piperidine rings, Cremer-Pople parameters quantify puckering amplitude (e.g., chair vs. boat conformations) .
  • Software : ORTEP-III visualizes thermal ellipsoids and molecular packing; SHELXPRO processes crystallographic data .
  • Challenges : Low crystal quality (common with flexible esters) may require co-crystallization with stabilizing agents .

Q. What computational strategies are used to predict the compound’s pharmacokinetic properties or binding affinity?

  • Methods :

  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzymes or receptors) using force fields like AMBER or CHARMM.
  • Docking Studies : AutoDock Vina or Schrödinger Suite models binding modes, prioritizing substituent effects (e.g., tosyl’s steric bulk) .
  • ADMET Prediction : Tools like SwissADME estimate logP, BBB permeability, and CYP450 interactions .

Q. How are structure-activity relationships (SAR) explored for analogs of this compound?

  • Design : Systematic modification of substituents (e.g., replacing tosyl with mesyl or varying ethyl groups) followed by biological assays (e.g., enzyme inhibition, cytotoxicity).
  • Case Study : In tricyclic piperidine derivatives, ethyl ester substitution at position 3 enhances lipophilicity and CNS penetration, as observed in analogs with GABA uptake inhibition .

Q. What experimental phasing techniques are applicable for resolving crystallographic phase problems in related compounds?

  • Techniques :

  • SAD/MAD : Utilizes anomalous scattering from heavy atoms (e.g., selenium or bromine derivatives).
  • SHELXC/D/E Pipeline : Robust for high-throughput phasing of small molecules and macromolecular complexes .

Data Contradictions and Resolution

Q. How are discrepancies in spectroscopic data (e.g., NMR shifts) between synthetic batches addressed?

  • Resolution :

  • Verify solvent and temperature effects (e.g., DMSO-d6 vs. CDCl3).
  • Compare with literature data for analogous quinoline-piperidine hybrids .
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What methods validate the absence of regioisomeric impurities in the final product?

  • Validation :

  • HPLC with UV/Vis detection (λ = 254 nm) and spiking experiments with synthetic standards.
  • 19F^{19}F NMR (if fluorine substituents are present) .

Methodological Tables

Table 1 : Key Spectral Data for Ethyl Piperidine-3-Carboxylate Derivatives

ParameterValue (Example)TechniqueReference
1H^1H NMR (CDCl3)δ 1.2 (t, 3H, CH2CH3), 4.1 (q, 2H, OCH2)400 MHz NMR
HRMS (ESI+)[M+H]+ Calc.: 306.1801, Found: 306.1798Q-TOF MS
IR (C=O)1705 cm1^{-1}FT-IR

Table 2 : Cremer-Pople Parameters for Piperidine Puckering

ConformationAmplitude (Å)Phase Angle (°)Reference
Chair0.5–0.60–30
Boat0.7–0.890–120

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.